REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH3:21])=[C:5]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)[C:6]=1[C:7](O)=[O:8].[Cl-].[CH3:23][O:24][C:25]([C:27]1[CH:32]=[CH:31][C:30]([C:33]2([NH3+:36])[CH2:35][CH2:34]2)=[CH:29][CH:28]=1)=[O:26]>>[CH3:1][C:2]1[S:3][C:4]([CH3:21])=[C:5]([CH2:10][C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:20])([F:18])[F:19])=[CH:15][CH:16]=2)[C:6]=1[C:7]([NH:36][C:33]1([C:30]2[CH:31]=[CH:32][C:27]([C:25]([O:24][CH3:23])=[O:26])=[CH:28][CH:29]=2)[CH2:35][CH2:34]1)=[O:8] |f:1.2|
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Name
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|
Quantity
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275 mg
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Type
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reactant
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Smiles
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CC=1SC(=C(C1C(=O)O)CC1=CC=C(C=C1)C(F)(F)F)C
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Name
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1-[4-(methoxycarbonyl)phenyl]cyclopropanaminium chloride
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Quantity
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167 mg
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Type
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reactant
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Smiles
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[Cl-].COC(=O)C1=CC=C(C=C1)C1(CC1)[NH3+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product was purified by Combi Flash chromatography system (2-5% EtOAc/CHCl3 in 20 min.)
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Duration
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20 min
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Name
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Type
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product
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Smiles
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CC=1SC(=C(C1C(=O)NC1(CC1)C1=CC=C(C(=O)OC)C=C1)CC1=CC=C(C=C1)C(F)(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |